molecular formula C35H41N5O5 B1277664 Acidihydroergocristine

Acidihydroergocristine

Cat. No.: B1277664
M. Wt: 611.7 g/mol
InChI Key: DEQITUUQPICUMR-ZGKFJBGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acidihydroergocristine is a semi-synthetic ergot alkaloid derivative, often utilized as a reference standard in analytical chemistry and pharmacological research. It is structurally related to ergocristine, a naturally occurring compound derived from the ergot fungus (Claviceps purpurea). This compound is characterized by the hydrogenation of the ergoline ring system, which modifies its pharmacological profile compared to its parent compound. This compound is commercially available as a high-purity reference material (1 mg, Catalog No. A189840-1mg, Toronto Research Chemicals) for use in chromatographic analysis and bioactivity studies .

Ergot alkaloids and their derivatives, including this compound, are notable for their interactions with adrenergic, dopaminergic, and serotonin receptors. These properties make them relevant in studying migraines, neurodegenerative disorders, and vascular conditions.

Properties

Molecular Formula

C35H41N5O5

Molecular Weight

611.7 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34+,35+/m1/s1

InChI Key

DEQITUUQPICUMR-ZGKFJBGBSA-N

Isomeric SMILES

CC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Origin of Product

United States

Chemical Reactions Analysis

Acidihydroergocristine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated species.

    Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Acidihydroergocristine has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Analogues

Acidihydroergocristine belongs to the dihydroergot alkaloid family, which includes compounds like dihydroergotamine and dihydroergocryptine . The table below highlights key structural and functional differences:

Compound Core Structure Modifications Primary Receptor Affinity Analytical Use
This compound Dihydroergoline Hydrogenated ergocristine derivative α-adrenergic, 5-HT1B/1D HPLC/LC-MS reference standard
Ergocristine Ergoline Natural ergot alkaloid Dopamine D2, 5-HT2A Pharmacokinetic studies
Dihydroergotamine Dihydroergoline Hydrogenated ergotamine 5-HT1B/1D, α-adrenergic Acute migraine therapy
Methyl Atrarate Atraric acid derivative Methyl esterification Not pharmacologically active Chemical synthesis intermediate

Key Observations :

  • Structural Modifications: this compound shares the hydrogenated ergoline backbone with dihydroergotamine, reducing vasoconstrictive effects compared to non-hydrogenated ergocristine .
  • Receptor Specificity: Unlike Methyl Atrarate (a non-pharmacological compound listed alongside this compound in commercial catalogs), this compound retains affinity for serotonin and adrenergic receptors, akin to dihydroergotamine .

Pharmacological and Analytical Performance

Bioactivity Profile
  • Its hydrogenated structure reduces oxidative instability compared to ergocristine.
  • Dihydroergotamine : Clinically approved for migraines; exhibits stronger 5-HT1B/1D agonism but higher risk of vasospasm.
  • Ergocristine: Non-hydrogenated form shows higher dopamine receptor affinity, linked to prolactin inhibition but greater toxicity.
Analytical Utility
  • Chromatographic Behavior : this compound’s lower polarity (due to hydrogenation) results in longer retention times in reverse-phase HPLC compared to ergocristine.
  • Stability : Hydrogenation improves thermal stability, making it preferable for long-term storage as a reference standard .

Commercial Availability and Purity

This compound is supplied in smaller quantities (1 mg) compared to structurally unrelated compounds like Methyl Atrarate (5 g) or Cetirizine derivatives (50 mg), reflecting its specialized role in high-precision applications .

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